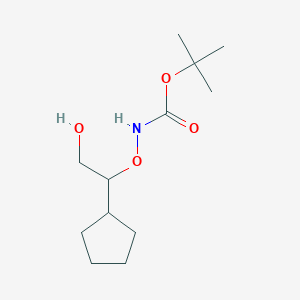

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate

Description

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate (CAS: Not explicitly provided in evidence; referred to as "D8" in ) is a carbamate derivative featuring a cyclopentyl group attached to a 2-hydroxyethoxy chain, protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally characterized by its bicyclic ether moiety and the sterically hindered tert-butyl group, which enhances stability against hydrolysis. Such carbamates are widely employed as intermediates in pharmaceutical synthesis, particularly for introducing protected amine functionalities in drug candidates .

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVZDIFQUTGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(CO)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate typically involves the reaction of cyclopentyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .

Scientific Research Applications

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active form, which then exerts its effects by binding to the target and modulating its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings :

- Stereoisomers (e.g., cis vs trans) show divergent solubility profiles due to differences in molecular packing .

- Hydroxyl group positioning influences hydrogen-bonding capacity, critical for interactions in biological systems .

Bicyclic and Azabicyclic Carbamates

Bicyclic derivatives introduce conformational rigidity, which can enhance binding affinity in drug-receptor interactions. Examples include:

Key Findings :

- Azabicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane) exhibit enhanced pharmacokinetic properties due to rigidified structures .

- Strained bicyclic systems (e.g., azabicyclo[4.1.0]heptane) are prone to ring-opening under acidic conditions, limiting their utility in certain formulations .

Fluorinated and Piperidine-Based Carbamates

Fluorination and piperidine modifications are common strategies to optimize metabolic stability and bioavailability:

Key Findings :

- Fluorinated derivatives demonstrate improved blood-brain barrier penetration compared to non-fluorinated analogs .

- Piperidine rings with fluorine substituents exhibit reduced susceptibility to cytochrome P450-mediated metabolism .

PEG-Modified Carbamates

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS: 139115-92-7) incorporates a polyethylene glycol (PEG) chain, drastically altering solubility:

| Compound Name | CAS Number | Structural Features | Key Differences vs Target Compound | Reference |

|---|---|---|---|---|

| Boc-NH-PEG3 | 139115-92-7 | PEG3 spacer | PEG chain increases hydrophilicity and reduces plasma protein binding |

Key Findings :

- PEG-modified carbamates are preferred for prodrug designs requiring enhanced aqueous solubility .

Biological Activity

Tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its molecular formula is , and it features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopentyl ring and a hydroxylated ethoxy chain.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.35 g/mol |

| SMILES | CC(C)(C)OC(=O)N(C(CC1CCCC1)CO) |

| InChI | InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in various biological processes such as:

- Cytoskeletal control

- Cell migration

- Apoptosis

- Inflammation

These pathways are significant in the pathology of several diseases, including cancer and neurodegenerative disorders .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models.

- Neuroprotective Effects : It may offer protective benefits against neurodegenerative conditions by modulating pathways associated with neuronal survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Anticancer Activity

A study investigated the compound's effects on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration, suggesting potential as an anticancer agent.

Study 2: Inflammatory Response Modulation

In another study focusing on models of chronic inflammation, this compound was found to downregulate pro-inflammatory cytokines, thereby reducing inflammatory responses.

Research Findings

Recent findings highlight the compound's pharmacological profile:

| Aspect | Findings |

|---|---|

| Absorption | High probability of intestinal absorption |

| Blood-Brain Barrier | Permeable |

| CYP450 Interaction | Substrate for CYP450 3A4 |

| Toxicity | Non-AMES toxic |

These properties suggest that the compound may be suitable for therapeutic applications while maintaining a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.